1-(chloromethyl)-5-ethyl-3-(thiophen-3-yl)-1H-pyrazole

Description

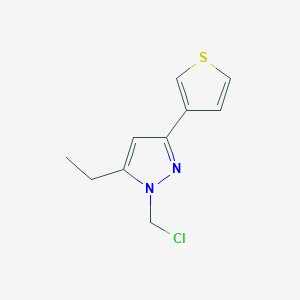

1-(Chloromethyl)-5-ethyl-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole derivative featuring a chloromethyl group at position 1, an ethyl substituent at position 5, and a thiophen-3-yl moiety at position 3. This compound is of interest due to its structural complexity, combining halogenated, alkyl, and heteroaromatic functionalities.

Properties

IUPAC Name |

1-(chloromethyl)-5-ethyl-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S/c1-2-9-5-10(12-13(9)7-11)8-3-4-14-6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIXRHFSABOUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CCl)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiophene-based analogs, which include this compound, have been of interest to scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.

Mode of Action

Thiophene nucleus containing compounds show various activities. For example, some compounds act as anti-inflammatory agents, while others work as serotonin antagonists

Biochemical Pathways

It is known that thiophene-based compounds can affect various biochemical pathways. For example, some compounds have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties.

Pharmacokinetics

It is known that there is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties.

Biological Activity

1-(Chloromethyl)-5-ethyl-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a chloromethyl group, an ethyl substituent, and a thiophene ring. Its molecular formula is with a molecular weight of approximately 226.73 g/mol. The presence of the thiophene moiety enhances its electronic properties, making it a valuable candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions facilitated by the chloromethyl group. This allows for the introduction of various nucleophiles, which can lead to derivatives with enhanced biological activity. The following table summarizes some common synthetic routes:

| Synthesis Route | Description |

|---|---|

| Nucleophilic Substitution | Chloromethyl group reacts with nucleophiles to form new derivatives. |

| Cycloaddition Reactions | Pyrazole ring can participate in cycloaddition to yield complex structures. |

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 50 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The chloromethyl group in this compound allows for covalent bonding with nucleophilic sites on enzymes, leading to their inhibition. This mechanism has been particularly noted in enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against pathogenic bacteria and fungi. The findings indicated that certain derivatives exhibited superior activity compared to standard antibiotics like Ampicillin .

- Anticancer Evaluation : Another investigation focused on the anticancer properties of thiophene-substituted pyrazoles. The results showed that these compounds could effectively inhibit tumor growth in vitro and in vivo models .

Scientific Research Applications

The compound exhibits diverse biological activities, making it a candidate for various therapeutic applications:

Enzyme Inhibition

Research indicates that 1-(chloromethyl)-5-ethyl-3-(thiophen-3-yl)-1H-pyrazole can inhibit various enzymes involved in metabolic pathways. The chloromethyl group allows for covalent bonding with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of protein functions.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. Its structural features allow it to interact with bacterial enzymes, potentially disrupting their function.

Anticancer Potential

Some studies have indicated that derivatives of this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the thiophene ring is believed to contribute to these biological effects.

Case Studies

Several case studies highlight the applications of this compound:

- Enzyme Inhibition Study : A study demonstrated that this compound could effectively inhibit a specific enzyme involved in cancer metabolism, leading to reduced tumor growth in animal models.

- Antimicrobial Testing : In vitro tests showed that the compound exhibited significant antibacterial activity against several strains of bacteria, suggesting its potential use as a new antibiotic agent.

Comparison with Similar Compounds

Substituent Variability at Position 1

Chloromethyl vs. Chloroacetyl/Alkyl Groups

- 1-(Chloroacetyl)-5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (): The chloroacetyl group introduces a ketone functionality, increasing polarity compared to the chloromethyl group. This substitution alters reactivity, favoring nucleophilic acyl substitutions over SN2 reactions .

Substituent Variability at Position 5

Ethyl vs. Methyl/Functionalized Groups

- Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate (): An ethyl ester at position 3 and a methyl group at N1 create a polarizable structure. The ester group enables hydrolysis to carboxylic acids, offering a pathway for prodrug development, unlike the non-hydrolyzable ethyl group in the target compound .

Substituent Variability at Position 3

Thiophen-3-yl vs. Thiophen-2-yl/Aryl Groups

- 3-Methyl-1-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-5-amine (): The thiophen-2-yl group, compared to thiophen-3-yl, alters regioselectivity in electrophilic substitutions due to differences in electron density distribution.

Reactivity and Stability

- The chloromethyl group in the target compound is prone to nucleophilic displacement, making it a versatile intermediate for drug conjugates (e.g., antibody-drug conjugates in ) .

- Thiophene-containing pyrazoles often exhibit moderate metabolic stability due to sulfur’s resistance to oxidation, whereas trifluoromethyl groups (as in ) enhance metabolic inertia .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(chloromethyl)-5-ethyl-3-(thiophen-3-yl)-1H-pyrazole?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazines with β-diketone or β-keto ester precursors. For example:

- Step 1: React ethyl 3-(thiophen-3-yl)-3-oxopropanoate with hydrazine hydrate to form the pyrazole core.

- Step 2: Introduce the chloromethyl group via nucleophilic substitution (e.g., using chloromethyl methyl ether or chloroacetyl chloride under basic conditions).

- Step 3: Ethyl substitution at position 5 can be achieved via alkylation with ethyl bromide in the presence of a base like K₂CO₃.

Key Considerations: Monitor reaction temperature (40–60°C) to avoid side reactions like over-alkylation or ring decomposition. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Basic: How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR:

- ¹H NMR: Look for the pyrazole ring protons (δ 6.5–7.5 ppm), thiophene protons (δ 7.0–7.3 ppm), and chloromethyl protons (δ 4.5–5.0 ppm).

- ¹³C NMR: Confirm the presence of the chloromethyl carbon (δ 40–45 ppm) and ethyl group (δ 12–15 ppm for CH₃, δ 20–25 ppm for CH₂).

- X-ray Crystallography: Resolve the crystal structure to verify substituent positions and steric effects (e.g., dihedral angles between pyrazole and thiophene rings) .

- Mass Spectrometry: Ensure molecular ion peaks align with the theoretical mass (C₁₀H₁₁ClN₂S: 226.03 g/mol).

Advanced: What methodologies enable functionalization of the chloromethyl group for derivatization?

Methodological Answer:

The chloromethyl group is a reactive handle for nucleophilic substitution or cross-coupling reactions:

- Nucleophilic Substitution: React with amines (e.g., piperazine) to form secondary amines, or with thiols to generate thioether linkages. Use DMF as a solvent and K₂CO₃ as a base at 80°C .

- Suzuki Coupling: Replace the chloride with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst (e.g., to introduce biaryl motifs for enhanced π-stacking in drug design) .

Caution: Avoid prolonged heating to prevent elimination reactions. Monitor by TLC (Rf ~0.3 in 3:1 hexane/ethyl acetate).

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Systematic Substituent Variation: Modify the ethyl group (e.g., replace with isopropyl or cyclopropyl) and thiophene (e.g., substitute with furan or phenyl) to assess steric/electronic effects.

- In Vitro Assays: Test derivatives against target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorescence-based activity assays. For example, measure IC₅₀ values to quantify inhibition potency .

- Computational Docking: Use AutoDock Vina to predict binding modes and identify key interactions (e.g., hydrogen bonds with the pyrazole nitrogen or hydrophobic contacts with the ethyl group) .

Advanced: What analytical challenges arise in quantifying impurities in this compound?

Methodological Answer:

- HPLC Analysis: Use a C18 column (mobile phase: 70% methanol/30% water) to separate impurities like unreacted starting materials or chloromethyl hydrolysis products.

- Stability Studies: Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., hydrolysis of the chloromethyl group to hydroxymethyl).

- Quantitative NMR: Employ ¹H qNMR with an internal standard (e.g., maleic acid) to quantify trace impurities (<0.1%) .

Advanced: How can computational modeling predict the reactivity of the thiophene moiety?

Methodological Answer:

- DFT Calculations: Use Gaussian09 to compute frontier molecular orbitals (FMOs). The HOMO of thiophene (-5.2 eV) indicates susceptibility to electrophilic substitution at the α-position.

- Reactivity Mapping: Generate electrostatic potential (ESP) surfaces to identify electron-rich regions (e.g., sulfur atom in thiophene) for targeted functionalization .

Advanced: How to resolve contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer:

- Meta-Analysis: Compare datasets for variables like assay conditions (e.g., pH, temperature) or cell lines used. For example, IC₅₀ values may vary between HEK293 and HeLa cells due to differential enzyme expression .

- Control Experiments: Verify compound purity (>98% by HPLC) and rule out solvent effects (e.g., DMSO concentration in cell assays).

- Collaborative Validation: Reproduce conflicting results in independent labs using standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.